molecular formula C38H52ClN3O12S2 B1435767 1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid CAS No. 1334177-85-3

1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid

Cat. No.: B1435767
CAS No.: 1334177-85-3
M. Wt: 842.4 g/mol
InChI Key: NOHINLONKPIZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid is a chemical compound with the molecular formula C41H56N4O13S2 . It is used as a laboratory chemical and for the manufacture of substances .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C41H56N4O13S2 . The molecular weight is 877 g/mol.

Scientific Research Applications

Sulfonamide Applications in Medicine and Environmental Science

  • Antimicrobial and Antiviral Properties

    Sulfonamides, due to their bacteriostatic capabilities, have been widely used in the treatment of bacterial infections. They function by inhibiting the bacterial synthesis of folic acid, which is crucial for bacterial growth. The therapeutic applications extend to antiviral treatments, particularly as HIV protease inhibitors, showcasing their versatility in combating various pathogens (Gulcin & Taslimi, 2018).

  • Environmental Persistence and Impact

    The environmental fate of sulfonamides, often used in human and veterinary medicine, has been a subject of research, particularly their presence and transformation in agricultural soils. Studies indicate that sulfonamides can accumulate in the environment through agricultural practices, such as the application of manure and slurry, leading to concerns about antimicrobial resistance and ecosystem health (Mathews & Reinhold, 2013).

  • Cancer Research and Treatment

    Sulfonamides have been explored as potential anticancer agents due to their ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis. Research into sulfonamide derivatives aims to develop novel anticancer drugs by targeting specific isoforms of carbonic anhydrase associated with cancer cells, offering a promising avenue for therapeutic intervention (Supuran & Winum, 2015).

  • Antioxidant Capacity

    Certain sulfonamide compounds have been assessed for their antioxidant properties, contributing to the mitigation of oxidative stress in biological systems. This aspect of sulfonamide research highlights their potential in protecting against cellular damage caused by reactive oxygen species, further expanding their applicability in medical science (Ilyasov et al., 2020).

Safety and Hazards

This compound is used as a laboratory chemical and for the manufacture of substances . It is not intended for human or veterinary use. Further safety and hazard information should be obtained from the relevant safety data sheets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of Rhodamin B-sulfonamide with a 7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative. The reaction is expected to occur through an amide bond formation between the carboxylic acid group of the 7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative and the amine group of the Rhodamin B-sulfonamide. The oxo group on the 3rd carbon of the 7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative is expected to remain unchanged during the reaction.", "Starting Materials": [ "Rhodamin B-sulfonamide", "7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative" ], "Reaction": [ "Step 1: Dissolve Rhodamin B-sulfonamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add the 7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative to the reaction mixture.", "Step 3: Add a coupling agent such as EDC or HATU to the reaction mixture to activate the carboxylic acid group of the 7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS No.

1334177-85-3

Molecular Formula

C38H52ClN3O12S2

Molecular Weight

842.4 g/mol

IUPAC Name

[9-[4-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C38H51N3O12S2.ClH/c1-5-40(6-2)28-9-12-31-34(25-28)53-35-26-29(41(7-3)8-4)10-13-32(35)38(31)33-14-11-30(27-36(33)55(46,47)48)54(44,45)39-16-18-50-20-22-52-24-23-51-21-19-49-17-15-37(42)43;/h9-14,25-27,39H,5-8,15-24H2,1-4H3,(H-,42,43,46,47,48);1H

InChI Key

NOHINLONKPIZDS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCC(=O)NCCOCCOCCOCCOCCC(=O)O)S(=O)(=O)[O-]

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCOCCOCCOCCOCCC(=O)O)S(=O)(=O)O.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid
Reactant of Route 2
Reactant of Route 2
1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid
Reactant of Route 3
1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid
Reactant of Route 4
1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid
Reactant of Route 5
Reactant of Route 5
1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid
Reactant of Route 6
1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid

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